

Cereblon E3 Ligase Recruitment by Mcl-1 PROTACs: A Technical Guide

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Compound of Interest

Compound Name: PROTAC Mcl1 degrader-1

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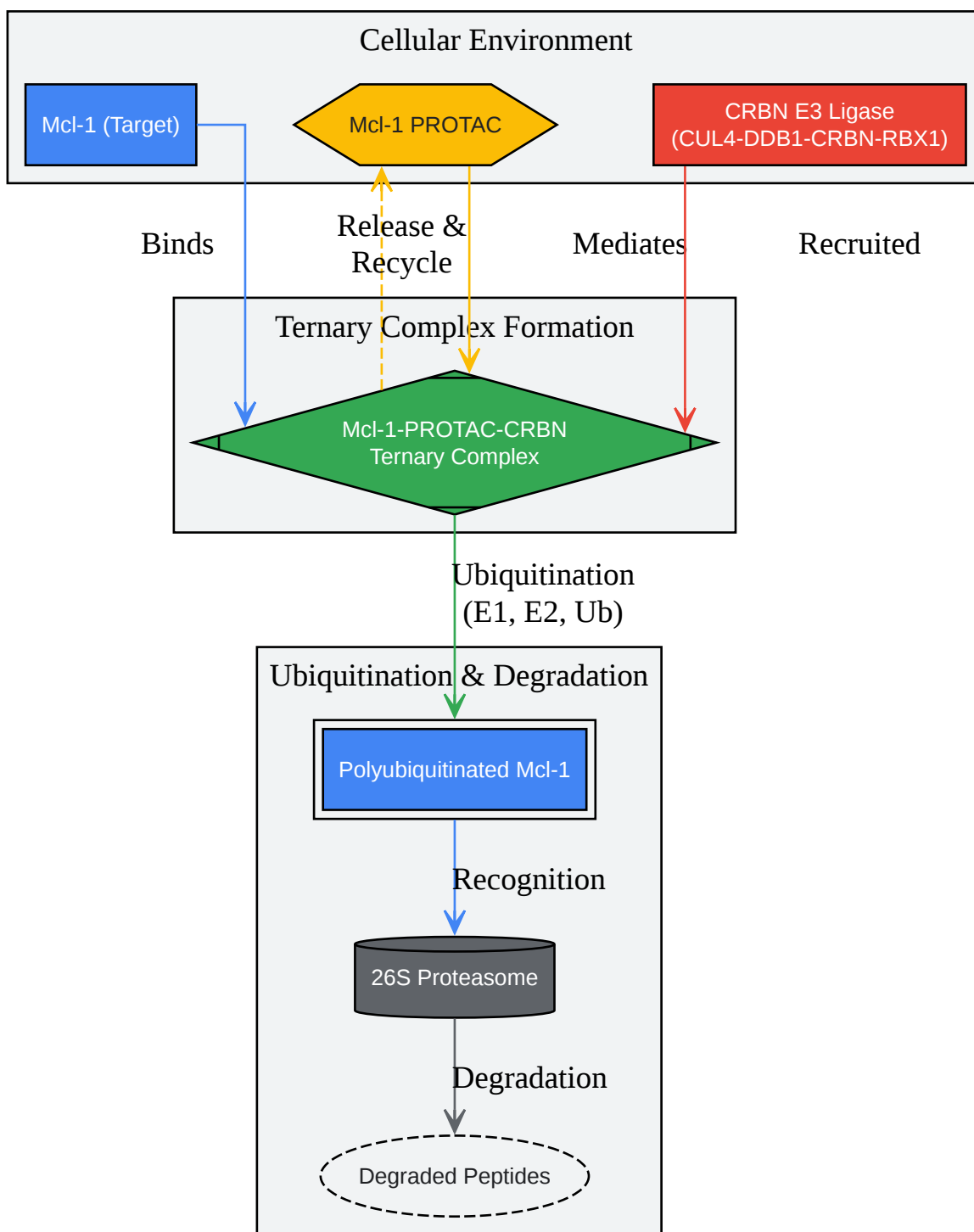
This technical guide provides an in-depth overview of the mechanism, key experimental validation, and quantitative data related to the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase by Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the Myeloid Cell Leukemia 1 (Mcl-1) protein. Mcl-1 is a critical anti-apoptotic protein of the Bcl-2 family, and its overexpression is a known resistance factor in various cancers, making it a high-value therapeutic target.

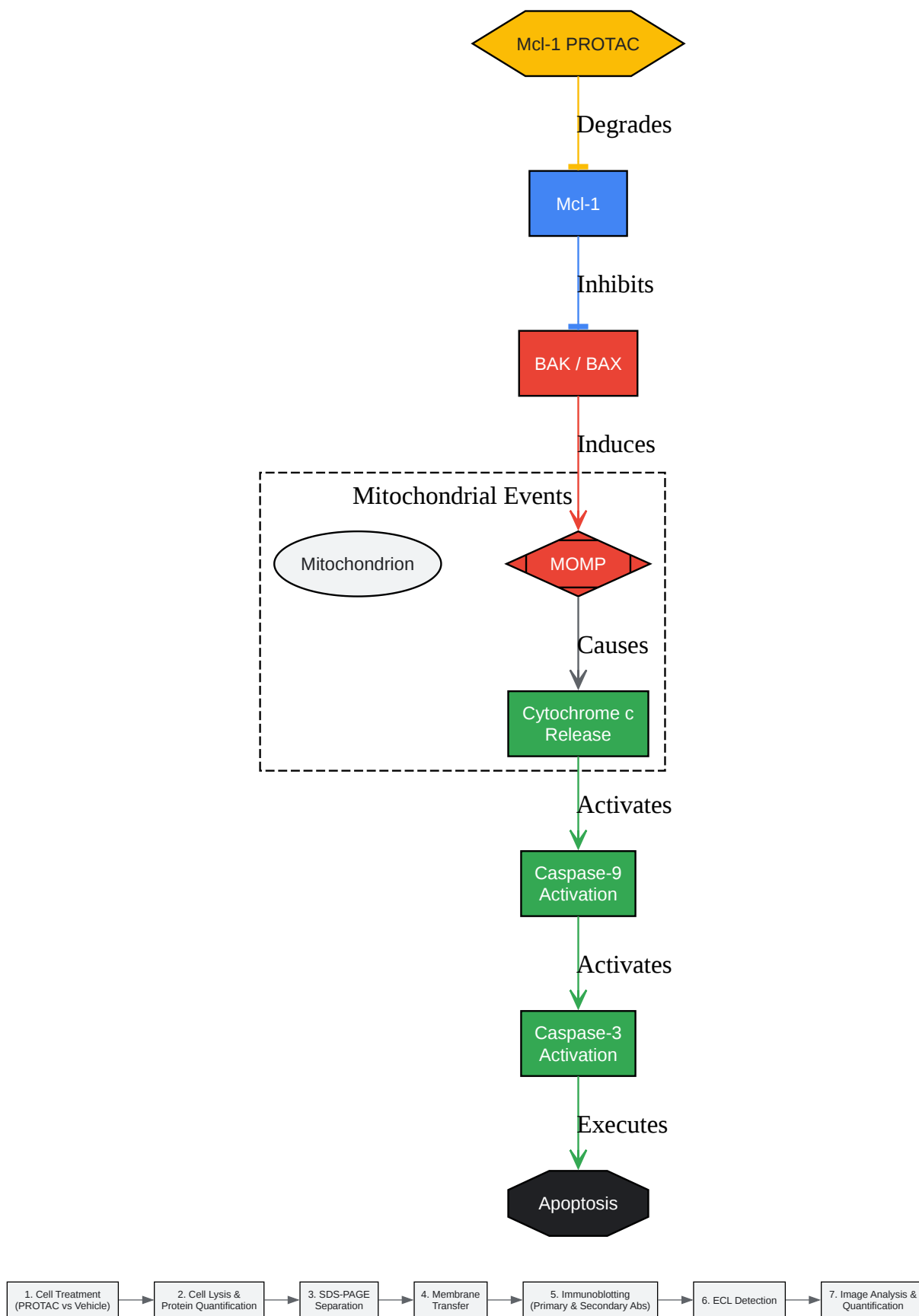
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

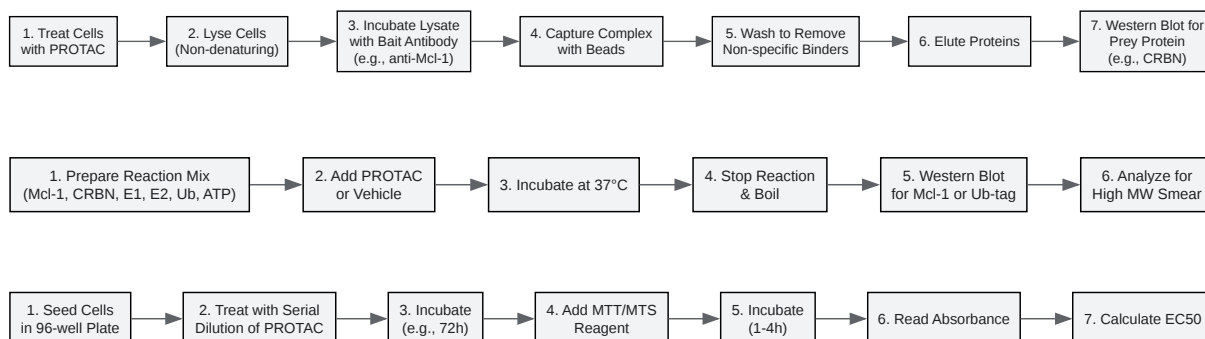
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.^{[1][2]} This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.^{[1][3]} Mcl-1 PROTACs that recruit Cereblon typically consist of three components: a ligand that binds to Mcl-1, a ligand that binds to Cereblon (often derived from immunomodulatory drugs like thalidomide or pomalidomide), and a chemical linker that connects the two.^[1]

The core mechanism involves several key steps:

- Ternary Complex Formation: The Mcl-1 PROTAC simultaneously binds to the Mcl-1 protein and the Cereblon (CRBN) substrate receptor of the CUL4A-DDB1-CRBN E3 ligase complex. [4][5][6] This forms a transient Mcl-1-PROTAC-CRBN ternary complex.[7]
- Ubiquitination: Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Mcl-1 protein.[1][3]
- Proteasomal Degradation: The polyubiquitinated Mcl-1 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1]
- PROTAC Recycling: After inducing ubiquitination, the PROTAC is released and can engage another Mcl-1 protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.[1][3]







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